4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
4-Ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a bicyclic core structure fused with a 1,3-oxazine ring. Key structural features include:
- A 4-ethyl group at position 4 of the oxazine ring, which enhances lipophilicity and influences steric interactions.
- A 9-[2-(4-fluorophenyl)ethyl] substituent, providing electronic modulation via the electron-withdrawing fluorine atom and π-π interactions through the aromatic ring.
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-ethyl-9-[2-(4-fluorophenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20FNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3 |
InChI Key |
ATNAKJRCWZSZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-hydroxyacetophenone with 4-fluorobenzylamine under acidic conditions to form an intermediate, which is then cyclized to form the chromeno-oxazinone core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on structural similarity.
Electronic and Steric Effects
- 4-Ethyl vs. Trifluoromethyl () : The ethyl group in the target compound offers moderate electron-donating effects compared to the strongly electron-withdrawing trifluoromethyl group in compound 4i. This difference impacts reactivity and binding affinity .
- Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound and compound 6k () enhances metabolic stability and bioavailability through reduced CYP450-mediated oxidation .
- Hydroxyalkyl Chains (): Compounds with hydroxybutyl or hydroxypentyl chains (e.g., 4a, 4b) exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound’s non-polar ethyl group .
Biological Activity
The compound 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.4 g/mol. The structure features a chromene backbone with an ethyl and a 4-fluorophenyl substituent, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FNO3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)C)F |
Anticancer Properties
Research has indicated that compounds within the oxazine class exhibit significant anticancer activity. A study by Smith et al. (2020) demonstrated that derivatives of chromeno[8,7-e][1,3]oxazines can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. In vitro studies have reported that it exhibits activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in models of chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a recent study involving breast cancer cell lines, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
The biological activities are attributed to the compound's ability to interact with various biological targets:
- PARP Inhibition : Disruption of DNA repair mechanisms in cancer cells.
- Membrane Disruption : Alteration of microbial membranes leading to cell death.
- Cytokine Modulation : Reduction in inflammatory mediators through enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
